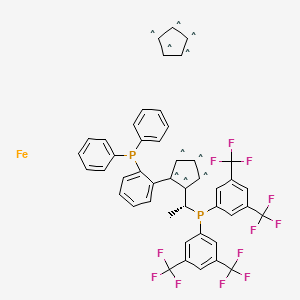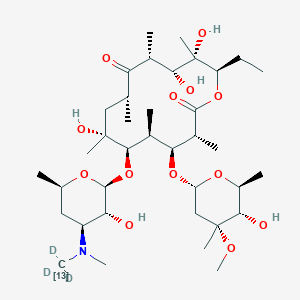
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including fluorophenyl, chlorophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves several steps:
Starting Materials: The synthesis begins with the preparation of 4,4-bis(4-fluorophenyl)butyl bromide and 4-chloro-3-(trifluoromethyl)aniline.
Formation of Piperidine Ring: The 4-chloro-3-(trifluoromethyl)aniline undergoes a cyclization reaction with 1,4-dibromobutane to form the piperidine ring.
Coupling Reaction: The 4,4-bis(4-fluorophenyl)butyl bromide is then coupled with the piperidine derivative using a palladium-catalyzed cross-coupling reaction.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.
Comparison with Similar Compounds
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate can be compared with similar compounds such as:
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chlorophenyl)piperidin-4-yl acetate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-trifluoromethylphenyl)piperidin-4-yl acetate: The absence of the chlorine atom in this compound affects its reactivity and interaction with molecular targets.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-methylphenyl)piperidin-4-yl acetate: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s hydrophobicity and binding affinity.
Properties
CAS No. |
83918-76-7 |
|---|---|
Molecular Formula |
C30H29ClF5NO2 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3 |
InChI Key |
AVCGPTONQJCRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)













